molecular formula C8H16N2O3S B12075796 N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide

Cat. No.: B12075796
M. Wt: 220.29 g/mol
InChI Key: UGTATNFOOBQMKB-UHFFFAOYSA-N
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Description

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a carboxamide group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds. The sulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The carboxamide group is a functional group commonly found in many pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and carboxamide groups. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by sulfonylation and amidation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biomolecules, influencing their structure and function. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

N-(Propane-2-sulfonyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine-3-carboxamide: Lacks the sulfonyl group, which can significantly alter its reactivity and biological activity.

    N-(Propane-2-sulfonyl)pyrrolidine: Lacks the carboxamide group, which can influence its interactions with biomolecules.

    N-(Propane-2-sulfonyl)pyrrolidine-2-carboxamide: The position of the carboxamide group can affect its reactivity and biological activity.

The uniqueness of this compound lies in the combination of the sulfonyl and carboxamide groups, which can provide a unique set of chemical and biological properties.

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

N-propan-2-ylsulfonylpyrrolidine-3-carboxamide

InChI

InChI=1S/C8H16N2O3S/c1-6(2)14(12,13)10-8(11)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

UGTATNFOOBQMKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC(=O)C1CCNC1

Origin of Product

United States

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